Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503410
InChI: InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3
SMILES:
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

CAS No.:

Cat. No.: VC16503410

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.10 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate -

Specification

Molecular Formula C8H12BrN3O2
Molecular Weight 262.10 g/mol
IUPAC Name tert-butyl 5-amino-3-bromopyrazole-1-carboxylate
Standard InChI InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3
Standard InChI Key IRDOSKZUUOBXQF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N

Introduction

Chemical and Structural Properties

Molecular Architecture

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. The compound’s structure includes:

  • A tert-butyl carbamate group at the 1-position, providing steric bulk and stability.

  • An amino group (-NH2_2) at the 5-position, enabling hydrogen bonding and nucleophilic substitution.

  • A bromine atom at the 3-position, serving as a leaving group for cross-coupling reactions .

The IUPAC name, tert-butyl 5-amino-3-bromopyrazole-1-carboxylate, reflects this substitution pattern. Its InChI key (InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12) confirms the connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H12BrN3O2\text{C}_8\text{H}_{12}\text{BrN}_3\text{O}_2
Molecular Weight262.10 g/mol
CAS NumberNot explicitly listed-
Boiling/Melting PointsData unavailable-
SolubilityLikely polar aprotic solvents

Synthesis and Functionalization

Two-Step Synthesis from Potassium Tricyanomethanide

A novel route described by involves:

  • Formation of Pyrazole Bromide: Reacting potassium tricyanomethanide with tert-butyl hydrazinecarboxylate under acidic conditions yields a diaminopyrazole intermediate. A selective Sandmeyer reaction introduces bromine at the 3-position, avoiding over-bromination .

  • Carboxamide Derivatization: The brominated pyrazole undergoes coupling with aryl boronic acids via Suzuki-Miyaura reactions to produce 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides .

This method achieves 65–80% yields, surpassing earlier approaches in efficiency .

Comparative Analysis with Analogues

Replacing bromine with iodine (e.g., tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate) alters reactivity for specific cross-coupling reactions. Similarly, substituting the tert-butyl group with cyclopropyl (as in ) modulates lipophilicity and metabolic stability .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s bromine and amino groups facilitate:

  • Palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) to install aryl/heteroaryl groups.

  • Nucleophilic aromatic substitution for introducing electron-deficient substituents .

Notably, it is a precursor to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which exhibit:

  • Anticancer activity via kinase inhibition .

  • Antimicrobial effects through disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR) Insights

  • The tert-butyl group enhances metabolic stability by shielding the carbamate from esterase cleavage .

  • The bromine atom’s electronegativity directs electrophilic substitution to the 4-position, enabling regioselective functionalization .

SupplierPurityPackagingPrice Range
VulcanChem>95%1g, 5g, 10g$$$
ChemenuCustomBulk$$$$

Recent Research Advancements

Anticancer Drug Candidates

A 2024 study utilized this intermediate to synthesize Brivatinib analogs, which inhibit fibroblast growth factor receptors (FGFRs) with IC50_{50} values <10 nM .

Antimicrobial Scaffolds

Derivatives bearing fluorinated aryl groups (e.g., 3-CF3_3-phenyl) demonstrated MICs of 2–4 µg/mL against Staphylococcus aureus .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity issues during electrophilic substitution require careful optimization .

  • Low solubility in aqueous media complicates biological testing .

Opportunities

  • PROTAC development: The tert-butyl group’s stability makes the compound suitable for linker segments in proteolysis-targeting chimeras.

  • PET radiotracers: Incorporating 11C^{11}\text{C}-labeled tert-butyl groups could enable imaging applications .

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